molecular formula C12H16 B1249143 5-Ortho-tolylpentene CAS No. 42946-77-0

5-Ortho-tolylpentene

Cat. No. B1249143
CAS RN: 42946-77-0
M. Wt: 160.25 g/mol
InChI Key: OUCFBYVNDQNAHD-UHFFFAOYSA-N
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Patent
US07022637B2

Procedure details

The synthesis of 2,6-NDC typically includes several steps. In a typical synthesis, orthoxylene and butadiene are reacted over an alkali metal or other catalyst to yield a 5-orthotolyl pentene (5-OTP) alkenylation product. The 5-OTP is then cyclized over an acid catalyst to yield 1,5 dimethyltetralin (1,5-DMT). The 1,5 DMT is dehydrogenated over a noble metal or other dehydrogenation catalyst to yield 1,5 dimethylnaphthalene (1,5-DMN), which is subsequently isomerized to produce 2,6-DMN.
[Compound]
Name
alkali metal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH:3]=[CH2:4].[C:5]1([CH3:12])[C:6]([CH3:11])=[CH:7][CH:8]=[CH:9][CH:10]=1>>[C:5]1([CH3:12])[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[CH2:11][CH2:4][CH2:3][CH:2]=[CH2:1]

Inputs

Step One
Name
alkali metal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The synthesis of 2,6-NDC typically includes several steps

Outcomes

Product
Name
Type
product
Smiles
C1(=C(C=CC=C1)CCCC=C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.